molecular formula C18H20N4O B15119117 2-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-1,3-benzodiazole

2-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-1,3-benzodiazole

Cat. No.: B15119117
M. Wt: 308.4 g/mol
InChI Key: DLKMHTSDBGHVBO-UHFFFAOYSA-N
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Description

2-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-1,3-benzodiazole is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is known for its affinity towards alpha1-adrenergic receptors, making it a promising candidate for the treatment of various neurological and cardiovascular disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-1,3-benzodiazole typically involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable benzodiazole derivative. One common method involves the use of Yb(OTf)3 as a catalyst in acetonitrile, leading to the formation of the desired product with high yield . The reaction conditions are optimized to ensure the purity and stability of the final compound.

Industrial Production Methods

For industrial-scale production, the synthesis route is often optimized for cost-effectiveness and scalability. This involves the use of readily available starting materials and efficient purification techniques. The key intermediate, 3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl-4-methylbenzenesulfonate, is purified through recrystallization from an optimized solvent system, facilitating large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-1,3-benzodiazole has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. By binding to these receptors, it modulates the activity of G-protein-coupled signaling pathways, leading to various physiological responses. This interaction can result in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-1,3-benzodiazole stands out due to its specific binding affinity and pharmacokinetic profile, making it a promising candidate for further therapeutic development .

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-benzimidazole

InChI

InChI=1S/C18H20N4O/c1-23-17-9-5-4-8-16(17)21-10-12-22(13-11-21)18-19-14-6-2-3-7-15(14)20-18/h2-9H,10-13H2,1H3,(H,19,20)

InChI Key

DLKMHTSDBGHVBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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